molecular formula C8H4Cl2F4 B13699319 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B13699319
M. Wt: 247.01 g/mol
InChI Key: RFHOXKDDTNEUMK-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is a halogenated benzene derivative characterized by three substituents:

  • Dichloromethyl (-CHCl₂) at position 2,
  • Fluoro (-F) at position 1,
  • Trifluoromethyl (-CF₃) at position 3.

Its molecular formula is C₈H₄Cl₂F₄, and the CAS registry number for the dichloromethylbenzene core is 98-87-3 . The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of its substituents, particularly the trifluoromethyl and dichloromethyl groups, which enhance electrophilic substitution resistance and thermal stability.

Properties

Molecular Formula

C8H4Cl2F4

Molecular Weight

247.01 g/mol

IUPAC Name

2-(dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F4/c9-7(10)6-4(8(12,13)14)2-1-3-5(6)11/h1-3,7H

InChI Key

RFHOXKDDTNEUMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(Cl)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Trifluoromethylbenzenes

A well-documented method involves chlorination of trifluoromethyl groups on trifluoromethylbenzene derivatives using Lewis acid catalysts such as aluminum chloride in the presence of acetyl chloride. This reaction converts trifluoromethyl groups to trichloromethyl or dichlorofluoromethyl groups depending on conditions.

  • For example, 1-(trifluoromethyl)-3-(trichloromethyl)benzene can be obtained by chlorination and subsequent distillation, yielding about 63.5% product at a boiling point of 87 °C.

  • Another procedure uses antimony pentachloride as a catalyst under hydrogen chloride pressure (20 bars) at 60 °C in an autoclave, converting 1,3-bis-(difluorochloromethyl)benzene into a mixture containing dichlorofluoromethyl and trifluoromethyl derivatives, including 1-(trifluoromethyl)-3-(dichlorofluoromethyl)benzene.

Fluorination of Trichloromethylbenzenes

Fluorination is achieved by treating trichloromethylbenzotrichloride derivatives with anhydrous hydrogen fluoride (HF) in autoclaves under controlled temperature (80–100 °C) and pressure (up to 25 bars nitrogen blanket). This reaction results in chlorine/fluorine exchange, converting trichloromethyl groups to fluorodichloromethyl or difluorochloromethyl groups.

  • For instance, 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene was obtained by fluorination of 4,6-difluoro-1,3-bis-(trichloromethyl)benzene with HF, followed by fractional distillation yielding a product boiling at 108–109 °C.

  • The reaction mixture is washed with dilute hydrochloric acid and water, then dried to isolate the organic phase containing the desired fluorinated dichloromethyl derivatives.

Sequential Halogenation and Fluorination Strategy

The preparation of this compound typically follows a sequence:

  • Start with a trifluoromethylbenzene derivative.
  • Chlorinate the trifluoromethyl group to obtain dichlorofluoromethyl or trichloromethyl intermediates.
  • Fluorinate the chlorinated intermediates under HF pressure to selectively replace chlorines with fluorines, yielding dichloromethyl-fluoro-trifluoromethyl benzene derivatives.

This strategy allows precise control over substitution patterns and halogen content on the aromatic ring.

Detailed Reaction Conditions and Yields

Step Starting Material Reagents & Conditions Product Yield Notes
1 1,3-bis-(difluorochloromethyl)benzene Antimony pentachloride catalyst, HCl pressure 20 bar, 60 °C, 45 min, autoclave Mixture including 1-(trifluoromethyl)-3-(dichlorofluoromethyl)benzene Not specified Catalyst hydrolyzed post-reaction, product purified by washing and drying
2 4-trichloromethyl-benzotrichloride Anhydrous HF, 80–100 °C, 24 bar N2, 2.5 h, autoclave 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene 220 g from 455 g crude Chlorine/fluorine exchange reaction, followed by washing and fractional distillation
3 1-(trifluoromethyl)-3-(trichloromethyl)benzene Chlorination with AlCl3 and acetyl chloride 1-(trifluoromethyl)-3-(trichloromethyl)benzene 63.5% Product boiling point 87 °C, isolated by distillation

Analytical Characterization

The reaction products are typically analyzed by gas chromatography to determine the composition of chlorinated and fluorinated isomers. For example, gas chromatography analysis revealed mixtures containing:

  • 4.1% 1,3-bis-(trichloromethyl)-benzenes
  • 0.8% 1-(dichlorofluoromethyl)-3-(trichloromethyl)-benzene
  • 52.0% 1-(trifluoromethyl)-3-(trichloromethyl)-benzene
  • 5.1% 1-(trifluoromethyl)-3-(dichlorofluoromethyl)-benzene
  • 9.2% 1-(trifluoromethyl)-3-(chlorodifluoromethyl)-benzene
  • 26.2% 1,3-bis-(trifluoromethyl)-benzene

These data confirm the formation of the desired dichloromethyl-fluoro-trifluoromethyl benzene derivatives alongside related halogenated species.

Alternative Synthetic Approaches and Mechanistic Insights

While the main preparation routes involve direct halogen exchange, recent advances in selective C–F bond functionalization and trifluoromethylation chemistry offer potential alternative methods for synthesizing related fluorinated aromatic compounds.

  • Visible-light photoredox catalysis enables selective activation of trifluoromethyl arenes to generate difluorobenzylic radicals, which could be harnessed for selective functionalization.

  • Novel trifluoromethylating reagents such as trifluoromethyl thianthrenium triflate have been developed for efficient trifluoromethyl group transfer, potentially enabling new synthetic routes.

However, these newer methods are more focused on trifluoromethylation rather than the specific dichloromethyl-fluoro substitution pattern of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares substituent patterns and electronic impacts of similar compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Effects Reference
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene -F (1), -CHCl₂ (2), -CF₃ (3) C₈H₄Cl₂F₄ High electron-withdrawing effects; increased stability and resistance to oxidation
1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene -Cl (1), -F (2,4,5), -CF₃ (3) C₇H₂ClF₆ Enhanced lipophilicity; potential use in agrochemicals
2-Chloro-1-nitro-3-(trifluoromethyl)benzene -Cl (2), -NO₂ (1), -CF₃ (3) C₇H₃ClF₃NO₂ Nitro group increases reactivity in electrophilic substitution; explosive potential
1-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene -Cl (1), -CF₃ (2), -OCHF₂ (3) C₈H₄ClF₅O Ether group improves solubility; possible hydrogen bonding interactions

Key Observations :

  • Electron-withdrawing groups : The trifluoromethyl (-CF₃) group in all compounds reduces electron density on the aromatic ring, directing substitution reactions to meta/para positions.
  • Reactivity : Nitro-substituted analogs (e.g., ) exhibit higher reactivity but lower thermal stability compared to dichloromethyl derivatives.
  • Solubility : Ether-containing derivatives (e.g., ) show improved solubility in polar solvents due to oxygen’s electronegativity.

Physicochemical Data Gaps

Limited data exists for boiling/melting points and density for many analogs (e.g., ). Further experimental studies are required to quantify these parameters.

Biological Activity

2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by its unique structural features, including a dichloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₂Cl₂F₄, with a molecular weight of approximately 232.99 g/mol. The presence of multiple electron-withdrawing groups significantly influences its chemical reactivity and potential biological activity.

The compound's structure includes several functional groups known for their biological activities. The trifluoromethyl group often enhances lipophilicity and bioactivity, while dichloromethyl moieties can influence interactions with biological targets.

PropertyValue
Molecular FormulaC₇H₂Cl₂F₄
Molecular Weight232.99 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structural features have been studied for various biological properties:

  • Antimicrobial Activity : Halogenated aromatic compounds are often noted for their antimicrobial and antifungal properties. The presence of chlorine and fluorine may enhance this activity due to increased reactivity towards microbial enzymes.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential anticancer properties.
  • Mechanism of Action : The interaction of the compound with specific molecular targets, such as enzymes or receptors, could modulate biological pathways, leading to therapeutic effects.

Anticancer Potential

Research indicates that halogenated compounds can exhibit significant anticancer activities. For example, studies on similar trifluoromethyl-substituted benzene derivatives have reported cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549). These studies suggest that the incorporation of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds.

  • Example Study : A study investigating the cytotoxicity of trifluoromethyl-substituted compounds found that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential as anticancer agents .

Antimicrobial Activity

Halogenated compounds are known for their broad-spectrum antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit bacterial growth effectively.

  • Example Study : A study demonstrated that halogenated aromatic compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential use in developing antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The electron-withdrawing groups may enhance binding affinity to active sites on enzymes.
  • Cell Membrane Interactions : The lipophilic nature due to trifluoromethyl groups may facilitate penetration into cellular membranes, affecting cellular processes.

Q & A

Q. What are the common synthetic routes for 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene?

  • Methodological Answer : A typical synthesis involves halogenation and nucleophilic substitution. For example, bromination of the dichloromethyl group can occur under controlled conditions using reagents like N-bromosuccinimide (NBS) in dichloromethane. Subsequent fluorination steps may employ potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. Optimizing stoichiometry and reaction time is critical to minimize byproducts like polyhalogenated derivatives .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine environments and proton coupling patterns, respectively. For example, the trifluoromethyl group (CF3-\text{CF}_3) appears as a quartet in 19F^{19}\text{F} NMR due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers (e.g., positional fluorination variants) .
  • X-ray Crystallography : Resolves crystal packing and steric effects of bulky substituents like dichloromethyl and trifluoromethyl groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Toxicity studies on structurally similar dichloromethylbenzene derivatives indicate moderate acute toxicity (e.g., LD50_{50} > 200 mg/kg in rodents). Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Waste disposal should follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How does the dichloromethyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing dichloromethyl group deactivates the benzene ring, directing nucleophiles to meta/para positions relative to itself. For example, in reactions with amines, the trifluoromethyl group further enhances meta selectivity due to steric hindrance. Computational studies (DFT) can model charge distribution and transition states to predict reaction sites .

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Purify via recrystallization (e.g., using hexane/ethyl acetate) and validate via differential scanning calorimetry (DSC) to detect polymorph transitions. Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) and report solvent systems used in measurements .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation (e.g., brominated intermediates).
  • Catalyst Screening : Lewis acids like AlCl3_3 or FeCl3_3 enhance electrophilic substitution rates.
  • Solvent Selection : Low-polarity solvents (e.g., toluene) reduce side reactions in halogenation steps .

Q. How does this compound function as an intermediate in optical polymer synthesis?

  • Methodological Answer : The dichloromethyl group acts as a latent crosslinking site. For example, radical-initiated polymerization with styrene derivatives incorporates the compound into polymer backbones. Fluorine substituents enhance thermal stability and reduce dielectric constants, which are critical for optical waveguides. Characterize polymer properties using GPC and UV-Vis spectroscopy .

Key Research Challenges

  • Stereochemical Control : Fluorine’s electronegativity complicates stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess .
  • Environmental Persistence : Fluorinated byproducts require remediation studies (e.g., photocatalytic degradation using TiO2_2) to address regulatory concerns .

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